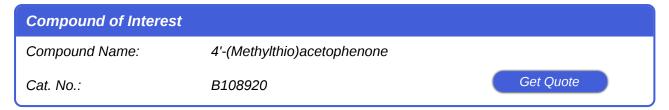


The Discovery and History of 4'(Methylthio)acetophenone: A Technical Guide

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An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

4'-(Methylthio)acetophenone, a sulfur-containing aromatic ketone, has emerged as a pivotal building block in organic synthesis, most notably as a key intermediate in the manufacture of prominent pharmaceuticals. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and its conversion to downstream products are presented, alongside a thorough compilation of its spectral data. This document aims to serve as a valuable resource for scientists and researchers engaged in synthetic chemistry and drug discovery.

Introduction

4'-(Methylthio)acetophenone, also known as p-acetylthioanisole, is a crystalline solid with the chemical formula C₉H₁₀OS. Its strategic importance lies in its utility as a precursor to various active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx). The presence of both a ketone and a methylthio group provides versatile handles for further chemical modifications, making it a valuable synthon in medicinal chemistry.

Discovery and History



While the precise moment of its first synthesis is not definitively documented in readily available literature, early reports of **4'-(Methylthio)acetophenone** appear in the mid-20th century. A notable early synthesis was reported in the Journal of the American Chemical Society in 1951. Its industrial significance grew with the development of COX-2 inhibitor drugs in the late 20th century, where it was identified as a crucial starting material. The industrial preparation is primarily achieved through the Friedel-Crafts acylation of thioanisole.[1] This reaction, first discovered in 1877 by Charles Friedel and James Crafts, has been adapted and optimized for the large-scale production of this key intermediate.

Physicochemical and Spectral Data

A comprehensive summary of the physical, chemical, and spectral properties of **4'-(Methylthio)acetophenone** is provided below for easy reference.

Physical and Chemical Properties

| Property | Value | Reference |
|-------------------|------------------------------------|-----------|
| CAS Number | 1778-09-2 | [1] |
| Molecular Formula | C ₉ H ₁₀ OS | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 80-82 °C (lit.) | [1] |
| Boiling Point | 135 °C at 1 mmHg | [1] |
| Solubility | Soluble in chloroform, methanol | [1] |
| Density | 1.137 g/cm³ (estimate) | [1] |

Spectral Data



| Technique | Data | Reference |
|--|--|-----------|
| ¹H NMR (CDCl₃) | δ 7.89 (d, J=8.7 Hz, 2H), 7.23 (d, J=8.7 Hz, 2H), 2.55 (s, 3H), 2.52 (s, 3H) | |
| ¹³ C NMR (CDCl ₃) | δ 196.9, 145.5, 130.6, 128.8, 125.1, 26.5, 14.8 | |
| Infrared (IR) | ν (cm ⁻¹): 1665 (C=O), 1590, 1358, 1267, 956, 815 | |
| Mass Spectrometry (MS) | m/z (%): 166 (M+, 100), 151 (95), 123 (30), 108 (25), 77 (20) | [3] |
| UV-Vis | Available spectra can be found in databases such as SpectraBase. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of **4'-(Methylthio)acetophenone** and its subsequent conversion are provided below.

Synthesis of 4'-(Methylthio)acetophenone via Friedel-Crafts Acylation

Materials:

- Thioanisole
- · Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (CH2Cl2)
- Concentrated hydrochloric acid (HCI)



- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Procedure:

- In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension with stirring.
- After the addition of acetyl chloride is complete, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.[5]
- Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude 4'-(Methylthio)acetophenone can be purified by recrystallization from a suitable solvent such as ethanol.

Oxidation to 4'-(Methylsulfonyl)acetophenone



Materials:

- 4'-(Methylthio)acetophenone
- Hydrogen peroxide (30% solution)
- Sodium tungstate
- · Sulfuric acid
- Ethylene dichloride (EDC)

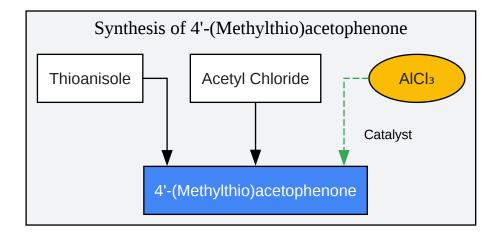
Procedure:

- Dissolve 4'-(Methylthio)acetophenone in ethylene dichloride.
- To this solution, add water, sodium tungstate, and sulfuric acid.[5]
- Heat the mixture to 40-45 °C.
- Add a 30% hydrogen peroxide solution dropwise while maintaining the temperature at 50 °C.
 [5]
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture and separate the organic layer.
- Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4'-(Methylsulfonyl)acetophenone.

Logical and Experimental Workflows

The following diagrams illustrate the key synthetic pathways involving **4'-(Methylthio)acetophenone**.

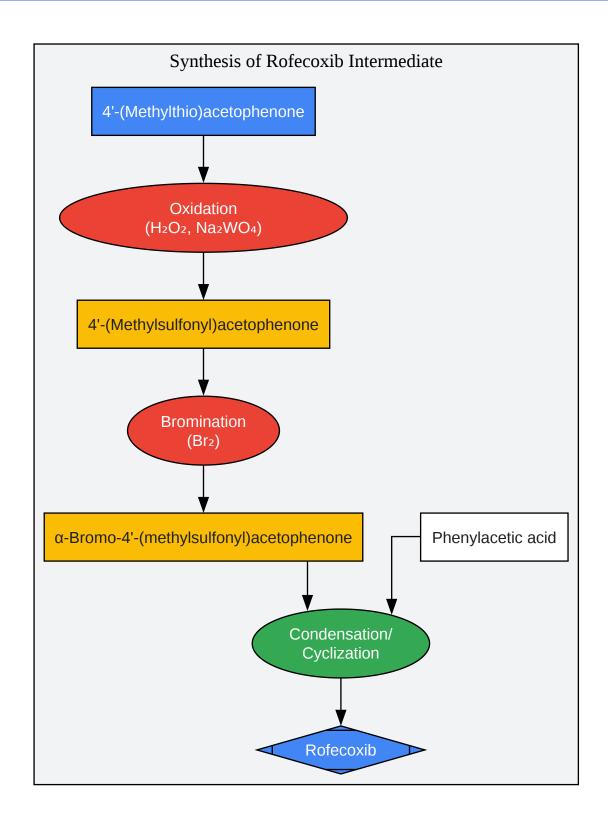




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Caption: Friedel-Crafts acylation of thioanisole.





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Caption: Synthetic pathway to Rofecoxib.



Conclusion

4'-(Methylthio)acetophenone is a compound of significant industrial and academic interest. Its straightforward synthesis via Friedel-Crafts acylation and its versatile reactivity have established it as a cornerstone in the synthesis of various important molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its history, properties, and synthetic applications, intended to aid researchers in their scientific endeavors.

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